Caderofloxacin

Description

Caderofloxacin is a novel fourth-generation fluoroquinolone antibiotic currently undergoing phase III clinical trials in China . Like other fluoroquinolones, it inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. Its broad-spectrum activity targets Gram-positive and Gram-negative pathogens, though specific clinical efficacy data remain under investigation.

This compound is formulated as a lactate injection, with a validated high-performance liquid chromatography (HPLC) method ensuring precise quality control (99.70% recovery rate, RSD 0.49%) . Pharmacokinetic studies in rats reveal a unique cytochrome P450 (CYP450) interaction profile: chronic administration significantly induces hepatic CYP2E1 activity, enhancing chlorzoxazone metabolism. In contrast, it exhibits minimal inhibition of CYP1A2 and CYP2C9 isoforms, distinguishing it from other fluoroquinolones .

Properties

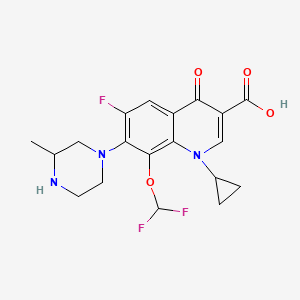

Molecular Formula |

C19H20F3N3O4 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28) |

InChI Key |

QBDBUKJBJJWZMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |

Synonyms |

caderofloxacin cadrofloxacin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: CYP450 Inhibition Profiles of Fluoroquinolones

- CYP2E1 Induction: this compound upregulates CYP2E1 mRNA and protein expression, accelerating metabolism of substrates like chlorzoxazone. This may reduce efficacy of drugs metabolized by CYP2E1 (e.g., acetaminophen, ethanol) .

- Low CYP1A2/2C9 Inhibition : Unlike ciprofloxacin and levofloxacin, this compound poses lower drug-interaction risks with CYP1A2/2C9 substrates (e.g., warfarin, theophylline) .

Clinical Implications of CYP Interactions

- Advantage : Reduced inhibition of CYP1A2/2C9 minimizes interactions with anticoagulants, anticonvulsants, and antidepressants.

- Caution: CYP2E1 induction necessitates monitoring drugs reliant on this enzyme (e.g., dose adjustments for acetaminophen) .

Formulation and Administration

This compound is administered intravenously as a lactate injection, whereas comparators like ciprofloxacin and levofloxacin offer oral and IV formulations . This may limit its use to hospitalized patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.